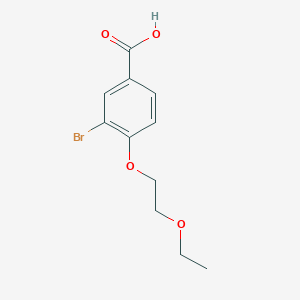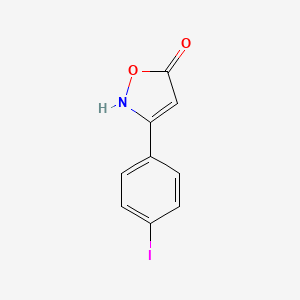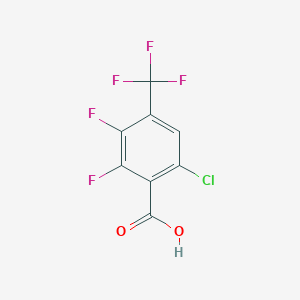
1-(3-Bromopropyl)-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2,3-difluorobenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a 3-bromopropyl group and two fluorine atoms at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2,3-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2,3-difluorotoluene followed by a nucleophilic substitution reaction. The general steps are as follows:
Bromination of 2,3-difluorotoluene:
Nucleophilic Substitution: The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the 3-bromopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 1-(3-hydroxypropyl)-2,3-difluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes depending on the specific reaction conditions.
科学研究应用
1-(3-Bromopropyl)-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Exploration of its derivatives for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Electrophilic Aromatic Substitution: The benzene ring can interact with electrophiles, resulting in the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties.
相似化合物的比较
1-(3-Bromopropyl)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-benzene: Lacks the fluorine atoms, resulting in different reactivity and chemical properties.
2,3-Difluorotoluene:
1-(3-Chloropropyl)-2,3-difluorobenzene:
The uniqueness of this compound lies in the presence of both the 3-bromopropyl group and the fluorine atoms, which confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1057678-39-3 |
|---|---|
分子式 |
C9H9BrF2 |
分子量 |
235.07 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI 键 |
VSTFERLXUSIRBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)







